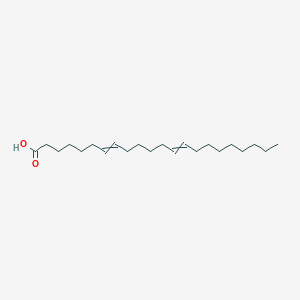
(2S,3S)-2-Decyl-3-methoxyoxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-Decyl-3-methoxyoxetane is a chiral oxetane compound with a unique structure that includes a decyl chain and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Decyl-3-methoxyoxetane typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or enzymes. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of a suitable precursor to form the desired oxetane compound .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-Decyl-3-methoxyoxetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce new substituents at the methoxy position .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-Decyl-3-methoxyoxetane has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2S,3S)-2-Decyl-3-methoxyoxetane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2S,3S)-2-Decyl-3-methoxyoxetane include other chiral oxetanes and related structures, such as (2S,3S)-2-Amino-3-methoxybutanoic acid and (2S,3S)-2,3-Butanediol .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of a decyl chain and a methoxy group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific stereochemistry and functional group compatibility .
Eigenschaften
CAS-Nummer |
74824-86-5 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
(2S,3S)-2-decyl-3-methoxyoxetane |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-13-14(15-2)12-16-13/h13-14H,3-12H2,1-2H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
IBNCSPPBASXZSD-KBPBESRZSA-N |
Isomerische SMILES |
CCCCCCCCCC[C@H]1[C@H](CO1)OC |
Kanonische SMILES |
CCCCCCCCCCC1C(CO1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


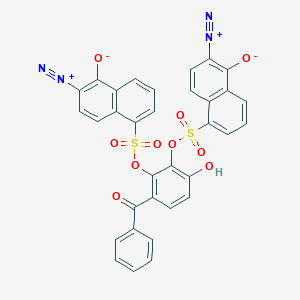
![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
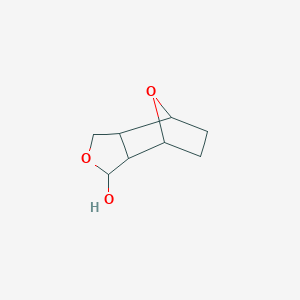


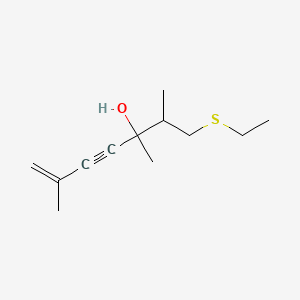

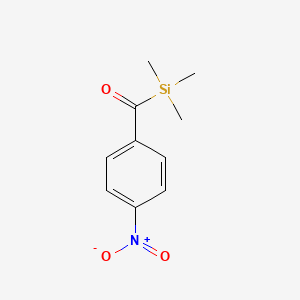

![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
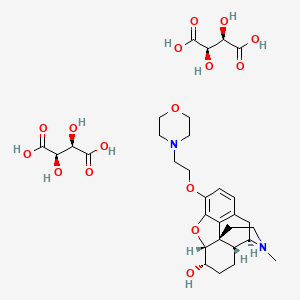
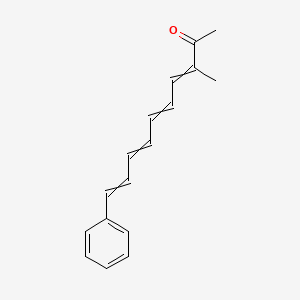
![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
